6-Phenyluracil

Descripción

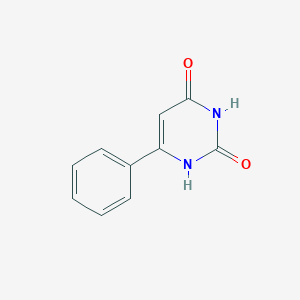

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-phenyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-9-6-8(11-10(14)12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSMAVULYUCSMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158114 | |

| Record name | 6-Phenyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13345-09-0 | |

| Record name | 6-Phenyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13345-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13345-09-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Phenyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Phenyluracil and Its Analogues

Classical Cyclocondensation Approaches to 6-Phenyluracil

The foundation for the synthesis of this compound lies in classical cyclocondensation reactions, where a three-carbon component reacts with a urea (B33335) molecule to form the heterocyclic ring. These methods are well-established and continue to be fundamental in organic synthesis.

Adaptations of the Biginelli Reaction Framework

The Biginelli reaction, traditionally a three-component reaction between an aldehyde, a β-ketoester, and urea, yields dihydropyrimidines. nih.govresearchgate.net The synthesis of this compound, which is an oxidized pyrimidine (B1678525), represents an adaptation of this framework. While not a direct one-pot Biginelli reaction, the underlying principle of cyclocondensation is shared. The synthesis of this compound can be seen as a two-component condensation of a β-dicarbonyl compound with urea, which directly leads to the aromatic uracil (B121893) ring system, bypassing the dihydropyrimidine (B8664642) intermediate that would require a subsequent oxidation step. researchgate.net This distinction is crucial, as the direct formation of the uracil ring avoids the need for an additional oxidative step, which would be necessary if following a true Biginelli pathway.

Utilization of β-Keto Esters and Urea in Pyrimidine Ring Formation

A primary and widely utilized method for synthesizing this compound is the cyclocondensation reaction between a β-keto ester, specifically ethyl benzoylacetate, and urea. This reaction involves the nucleophilic attack of urea on the carbonyl groups of the β-keto ester, followed by an intramolecular cyclization and dehydration to form the stable uracil ring. The phenyl group at the 6-position of the uracil is introduced via the benzoyl group of the starting ester.

A typical protocol for this synthesis involves heating a mixture of ethyl benzoylacetate and urea in a high-boiling polar aprotic solvent such as dimethylformamide (DMF). The reaction's success is dependent on parameters such as temperature and reaction time, which are optimized to ensure high conversion and yield.

Standard Cyclocondensation Protocol for this compound

| Parameter | Value/Description |

|---|---|

| β-Keto Ester | Ethyl benzoylacetate (0.15 mol) |

| Nitrogen Source | Urea (0.15 mol) |

| Solvent | DMF (100 mL) |

| Temperature | 120°C |

| Reaction Time | 6 hours |

| Workup | Solvent removal, crystallization from H₂O |

| Yield | 88–92% |

This method is valued for its simplicity and consistently high yields.

Employment of β-Aldehyde Esters in this compound Synthesis

The synthesis of this compound and its analogs can also be accomplished using β-aldehyde esters as the three-carbon component in the cyclocondensation with urea. mdpi.com Although less common than the use of β-keto esters, this approach follows a similar reaction mechanism, where the aldehyde and ester carbonyls react with the urea nitrogens to form the pyrimidine ring. The general applicability of β-dicarbonyl compounds in uracil synthesis suggests that β-aldehyde esters bearing a phenyl group at the appropriate position would serve as viable precursors to this compound.

Catalytic Systems in the Synthesis of this compound Derivatives

To improve the efficiency, yield, and reaction conditions of this compound synthesis, various catalytic systems have been developed. These include the use of Lewis acids and microwave irradiation, which can significantly enhance the rate and outcome of the reaction.

Application of Lewis Acid Catalysis (e.g., BF₃·Et₂O)

Effect of Lewis Acid on Uracil Synthesis

| Catalyst | Role | Outcome |

|---|

| BF₃·Et₂O | Activates carbonyl group | Improved reaction efficiency and yield |

Microwave Irradiation-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of this compound synthesis, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.comjaveriana.edu.co This technique can often be carried out under solvent-free conditions, which aligns with the principles of green chemistry. wjpsronline.com The rapid and uniform heating provided by microwaves can lead to a more efficient energy transfer to the reacting molecules, promoting faster cyclization and formation of the desired product. eurekaselect.comnih.gov

Comparison of Conventional Heating vs. Microwave Irradiation for Pyrimidine Synthesis

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | Hours | Good to Excellent |

| Microwave Irradiation | Minutes | Often higher than conventional |

This comparative advantage makes microwave-assisted synthesis an attractive and efficient alternative for the preparation of this compound and its derivatives.

Palladium-Catalyzed Reduction Strategies for Dihydro Analogues

Palladium-catalyzed reactions are pivotal in the synthesis of dihydro analogues of this compound. These reactions often involve the reduction of a carbon-carbon double bond within the pyrimidine ring or the reduction of other functional groups attached to the core structure. A common strategy involves the use of palladium on carbon (Pd/C) as a heterogeneous catalyst in the presence of a hydrogen source. mdpi.comarizona.edu

The reduction of vinyl and aryl triflates to the corresponding alkenes and arenes is a well-established method that has found broad application in organic synthesis. orgsyn.org This transformation can be achieved using a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)2) combined with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh3), and a hydrogen donor like formic acid or its salts. orgsyn.org This approach is particularly useful for introducing a phenyl group at the C6 position, which can then be followed by reduction to the dihydro analogue.

For instance, the synthesis of 5,6-dihydrophenanthridines, which share aza-heterocyclic structural motifs with some uracil derivatives, has been accomplished through palladium-catalyzed intramolecular C-H/C-H dehydrogenative coupling. nih.gov While not a direct reduction to a dihydro-uracil, this highlights the capability of palladium catalysis to form C-C bonds that can subsequently be reduced. The choice of solvent can be critical, with dichloromethane (B109758) (DCM) being explored as a useful, non-flammable option for hydrogenations with Pd/C at ambient pressure and temperature. arizona.edu

Advanced Synthetic Strategies and Functionalization of this compound

The development of advanced synthetic strategies has enabled the precise functionalization of the this compound scaffold, leading to a vast array of analogues with tailored properties. These methods focus on introducing substituents at specific positions of the pyrimidine ring and the phenyl moiety, as well as constructing fused heterocyclic systems.

Introduction of Substituents at Pyrimidine Ring Positions (N-1, C-3, C-5, C-6)

The functionalization of the this compound core at its various positions is crucial for modulating its biological activity. A variety of methods have been developed to introduce substituents at the N-1, C-3, C-5, and C-6 positions.

N-1 and N-3 Positions: Alkylation at the N-1 and N-3 positions is a common modification. For example, 1,3-dialkyl-6-phenyluracils can be synthesized through the reaction of metal carbene complexes with substituted ureas, followed by oxidation. conicet.gov.ar

C-5 Position: The C-5 position of the uracil ring is amenable to various substitutions. For instance, 5-substituted derivatives can be prepared through reactions like the Hantzsch three-component reaction using 5-formyluracil (B14596). conicet.gov.ar

C-6 Position: The C-6 position is a key site for introducing diversity. Methods for synthesizing 6-substituted uracils include the introduction of arylsulfanyl, arylselanyl, benzyl, phenoxy, and phenylamino (B1219803) groups. researchgate.net The synthesis of 6-(4-substituted phenyl)purine analogues, which are structurally related to this compound, has been reported to yield compounds with cytotoxic activities. nih.gov

Table 1: Examples of Substituted this compound Analogues and their Synthetic Methods

| Compound Name | Position of Substitution | Synthetic Method | Reference |

| 1-Methyl-6-phenylpyrimido[5, 4-e]-1, 2, 4-triazine-5, 7(1H, 6H)-diones | Fused ring system at C5-C6 | Nitrosative or nitrative cyclization of aldehyde hydrazones of 6-(1-methylhydrazino)-3-phenyluracil. | jst.go.jp |

| 1,3-Dialkyl-6-phenyluracils | N-1, N-3 | Reaction of metal (Cr, W) carbene complexes with substituted ureas, followed by oxidation. | conicet.gov.ar |

| 6-(4-Substituted phenyl)purines | C-6 (purine analogue) | Multi-step synthesis involving substitution at the C-6 position of a purine (B94841) core. | nih.gov |

| 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione | N-1, N-3, C-6 | Four-component reaction involving an α-chloroketone, an aliphatic isocyanate, a primary aromatic amine, and carbon monoxide, catalyzed by palladium. | mdpi.com |

Regioselective Synthesis of Substituted this compound Analogues

Regioselectivity is a critical aspect of synthesizing substituted this compound analogues to ensure the desired biological activity. Various strategies have been developed to control the position of substitution.

A palladium-catalyzed oxidative Heck reaction has been reported for the regioselective synthesis of 6-aryl uracils from uracils and arylboronic acids, demonstrating C-H bond functionalization. molaid.com Another approach involves the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride to prepare regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, which can be considered as amino acid-like building blocks. beilstein-journals.org

Furthermore, the synthesis of 1-amino-6-methyluracils has been achieved through the reaction of 5-acetyl-4-hydroxy-3,6-dihydro-2H-1,3-thiazine-2,6-dione with substituted hydrazines, where the reaction conditions determine the final product. researchgate.net A novel and facile cascade Biginelli-like assembly employing an enaminone, aldehyde, and urea/thiourea has been developed for the highly chemo- and regioselective synthesis of dihydropyrimidinones. rsc.org The modification of 5-aryl-4-trifluoroacetyltriazoles has also been investigated, revealing that the choice of base and solvent can preferentially lead to the formation of 2-substituted triazoles. mdpi.com

Tandem Reactions in the Formation of Fused Heterocyclic Systems from this compound Derivatives

Tandem reactions provide an efficient pathway to construct complex fused heterocyclic systems from this compound derivatives in a single synthetic operation. These reactions often combine multiple bond-forming events, leading to a rapid increase in molecular complexity.

One notable example is the use of Suzuki-aza-Wittig, Suzuki-condensation, and aza-Wittig-electrocyclic ring-closure tandem reactions for the synthesis of novel pyridazino[4,5-c]isoquinolinone, pyridazino[4,5-c]quinolinone, and pyrimido[5,4-c]quinoline derivatives. researchgate.netresearchgate.net For instance, an azido (B1232118) derivative of this compound can undergo a ring closure reaction to form a fused system. researchgate.netresearchgate.net

Copper-catalyzed tandem reactions have also been employed in the synthesis of sulfonamide pyrimidine derivatives. mdpi.com These reactions can proceed through a [4+2]-A condensation of intermediates. mdpi.com The synthesis of pyrrolo[2,3-d]pyrimidine derivatives can be achieved through a one-pot three-component condensation of an arylglyoxal, 6-amino-1,3-dimethyluracil, and an indole (B1671886) derivative. jchemrev.com

Green Chemistry Principles in Uracil Derivative Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of uracil derivatives to minimize environmental impact and improve sustainability. These approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions.

The synthesis of uracil and cytosine analogs has been achieved under green conditions. mdpi.com One-pot, catalyst-free, and solvent-free cascade approaches have been developed for pyrimidine synthesis. eurekaselect.com Microwave-assisted synthesis has also emerged as a green method, for example, in the one-pot three-component condensation for the synthesis of 5-substituted 6-phenyl pyrrolo[2,3-d]-pyrimidine derivatives. jchemrev.com The use of β-cyclodextrin as a macrocyclic host and catalyst in solvent-free microwave-assisted reactions has been reported for the synthesis of novel pyrano[2,3-d:6,5-d′]dipyrimidines. researchgate.net

Methodological Rigor for Reproducibility in this compound Synthesis

Ensuring the reproducibility of synthetic methods for this compound and its analogues is paramount for both research and potential therapeutic applications. This requires detailed and transparent reporting of experimental procedures. Key aspects include precise descriptions of reagents, catalysts, reaction conditions (temperature, time, atmosphere), and purification methods. mdpi.com The characterization of the final products using a combination of analytical techniques such as NMR spectroscopy (¹H, ¹³C), mass spectrometry, and, where possible, single-crystal X-ray diffraction is essential for unambiguous structure determination. mdpi.combeilstein-journals.org For instance, the synthesis of 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione was reported with full characterization data, including 1D and 2D NMR, FT-IR, and GC-MS. mdpi.com

Chemical Reactivity and Transformation Pathways of 6 Phenyluracil

Oxidation Reactions of the 6-Phenyluracil Scaffold

The this compound scaffold is susceptible to oxidation, leading to the introduction of new functional groups. Common oxidizing agents such as potassium permanganate (B83412) and hydrogen peroxide can be employed to achieve these transformations. The oxidation of this compound and its derivatives often results in the formation of hydroxylated products. For instance, the oxidation of 2-methylthio-6-phenylpyrimidin-4(3H)-one derivatives with hydrogen peroxide in acetic acid has been reported. libretexts.org While the primary oxidation products are often sulfoxides or sulfones at the 2-position, prolonged reaction can also lead to the formation of this compound itself, suggesting oxidation and cleavage of the methylthio group. libretexts.org The enzymatic oxidation of related dihydroxyindole precursors to eumelanin (B1172464) has been shown to generate hydrogen peroxide, which can then participate in further oxidative processes. nih.gov This suggests that under certain biological or biomimetic conditions, similar auto-oxidative pathways could be relevant for this compound.

Reduction Reactions of this compound and its Derivatives

The uracil (B121893) ring of this compound can be targeted by reducing agents, leading to saturated or partially saturated derivatives. Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Lithium aluminum hydride is a potent reducing agent capable of reducing a wide range of functional groups, including the amide functionalities present in the uracil ring. pearson.commasterorganicchemistry.com The reduction of amides with LiAlH₄ typically proceeds to the corresponding amines. masterorganicchemistry.com Sodium borohydride is a milder reducing agent and is often used for the reduction of aldehydes and ketones. libretexts.org However, its reactivity can be enhanced. For example, the reduction of a 5-formyluracil (B14596) derivative has been achieved using sodium borohydride. researchgate.net In the context of related dihydropyrimidinones, LiAlH₄ reduction has been shown to yield either the corresponding alcohol or products of hydrogenolysis, depending on the substitution pattern. researchgate.net

Nucleophilic Substitution Reactions Involving the Phenyl Group

While the phenyl group of this compound is generally less reactive towards nucleophilic attack than the uracil ring, substitution reactions can occur under specific conditions. Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards attack by a nucleophile. libretexts.orglibretexts.org In the absence of such activating groups, forcing conditions may be necessary.

Another pathway for nucleophilic substitution on aryl halides is the radical-nucleophilic aromatic substitution (SRN1) mechanism. wikipedia.org This type of reaction involves a radical anion intermediate and does not require strong activation of the aromatic ring by electron-withdrawing groups. wikipedia.org Therefore, a halogenated this compound could potentially undergo substitution via this mechanism.

Furthermore, methods have been developed for the introduction of an arylsulfanyl group into the uracil ring at the 6-position via nucleophilic substitution of a halogen in 6-chlorouracil (B25721) derivatives. researchgate.net This highlights the utility of nucleophilic substitution in modifying the uracil scaffold itself.

Electrophilic Substitution Reactions on the Uracil Ring System (e.g., Nitration, Halogenation)

The uracil ring is an electron-deficient system, which generally makes it resistant to electrophilic attack. However, the presence of activating substituents can facilitate such reactions. The C-5 position of the uracil ring is the most common site for electrophilic substitution due to the activating effect of the adjacent nitrogen atoms. juniperpublishers.com

Nitration: The introduction of a nitro group at the C-5 position of the uracil ring can be achieved using nitrating agents. While specific examples for this compound are not prevalent in the reviewed literature, the nitration of other uracil derivatives is well-documented. google.com

Halogenation: Halogenation of the uracil ring, particularly at the C-5 position, is a common transformation. For instance, the bromination of 6-amino-1-phenyluracil in acetic acid in the presence of sodium acetate (B1210297) yields the corresponding 5-bromo-6-aminouracil derivative. juniperpublishers.com This reaction proceeds via an electrophilic attack of bromine on the electron-rich C-5 position of the activated uracil ring. juniperpublishers.com The resulting 5-halouracils are versatile intermediates for further synthetic modifications. researchgate.net

Ring Transformation Reactions of this compound Derivatives

Derivatives of this compound can undergo fascinating ring transformation reactions, leading to the formation of entirely different heterocyclic structures. These transformations are often triggered by the presence of specific substituents on the uracil ring and the reaction conditions employed.

Formation of Hydantoin (B18101) Intermediates and Products

A notable ring transformation involves the conversion of 5-bromo-6-methyl-1-phenyluracil derivatives into 1-arylhydantoins. nii.ac.jprsc.orgrsc.orgresearchgate.netscilit.com This reaction occurs when the 5-bromo-1-phenyluracil derivative is treated with primary amines, such as methylamine. nii.ac.jprsc.orgrsc.orgresearchgate.net The phenyl group at the 1-position of the uracil ring is crucial for inducing this novel ring transformation. nii.ac.jprsc.orgrsc.orgresearchgate.net The reaction proceeds through a series of steps involving nucleophilic attack by the amine, ring opening, and subsequent recyclization to form the five-membered hydantoin ring.

Conversion to Pyrazolone (B3327878) Analogues

The same 5-bromo-6-methyl-1-phenyluracil derivatives can also be converted into pyrazolone analogues. nii.ac.jprsc.orgrsc.orgresearchgate.net This transformation is achieved by reacting the starting uracil derivative with hydrazine (B178648) hydrate. nii.ac.jprsc.orgrsc.orgresearchgate.net The reaction is a double ring transformation, where a hydantoin intermediate is initially formed, which then undergoes a further reaction with hydrazine to yield a 4-ureidopyrazol-3-one. nii.ac.jprsc.orgrsc.orgresearchgate.net This demonstrates the remarkable versatility of the this compound scaffold in accessing diverse heterocyclic systems.

Biological Activities and Mechanistic Investigations of 6 Phenyluracil and Its Derivatives

Elucidation of Molecular Mechanisms of Action

The biological significance of 6-phenyluracil and its derivatives stems from their structural similarity to endogenous pyrimidines, allowing them to interact with various biomolecules, including enzymes and nucleic acids. abmole.comabmole.com This interaction forms the basis of their therapeutic potential, primarily through the disruption of nucleic acid metabolism and the modulation of cellular signaling pathways. ontosight.ai

A primary mechanism through which this compound derivatives exert their biological effects is by targeting enzymes crucial for the synthesis of DNA and RNA. By acting as inhibitors of these enzymes, these compounds can interfere with the production of essential building blocks for nucleic acids, leading to the disruption of cellular replication and viral propagation. ontosight.aiontosight.aiontosight.ai

Derivatives of this compound have been identified as disruptors of DNA synthesis. Their structural analogy to natural pyrimidine (B1678525) bases allows them to interfere with the enzymatic pathways responsible for producing deoxynucleotides, the fundamental components of DNA. drugbank.com The inhibition of enzymes such as thymidylate synthase and dihydrofolate reductase by uracil (B121893) derivatives directly impedes the synthesis of thymidine (B127349), a critical component of DNA, thereby halting DNA replication. ontosight.aidrugbank.com This interference with DNA synthesis is a key mechanism behind the observed anticancer and antiviral properties of this class of compounds. ontosight.ai

The interference of this compound derivatives extends to the synthesis of RNA. Some uracil analogues can be incorporated into RNA strands in place of uracil, leading to the formation of fraudulent RNA molecules. This incorporation can disrupt RNA processing, function, and protein synthesis. drugbank.com Furthermore, certain derivatives have been designed to target viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses, thereby exhibiting broad-spectrum antiviral activity. ontosight.aiacs.org

Research has pinpointed several key enzymes in nucleic acid metabolism that are specifically inhibited by this compound derivatives.

Thymidine Phosphorylase (TP): This enzyme is involved in the catabolism of thymidine. Some 5-phenyluracil (B95959) derivatives have demonstrated inhibitory activity against thymidine phosphorylase. cas.czmolaid.com Notably, studies have shown that 6-halouracils substituted at the C5 position with certain hydrophobic groups are significant inhibitors of human thymidine phosphorylase, an attractive target in cancer therapy due to its role in angiogenesis. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a co-factor essential for the synthesis of purines and thymidylate, which are precursors for DNA synthesis. ebi.ac.ukmdpi.com Uracil derivatives have been explored as potential inhibitors of DHFR. ontosight.ai The inhibition of DHFR depletes the cellular pool of tetrahydrofolate, thereby disrupting DNA synthesis and arresting cell division, a strategy employed in cancer chemotherapy. nobelprize.orgwikipedia.org

Thymidylate Synthase (TS): This enzyme is a well-recognized target for anticancer agents as it catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an exclusive step in the de novo synthesis of DNA. nih.gov Nucleoside derivatives of 5-phenyluracil have been found to be potent inhibitors of thymidylate synthase. molaid.com A series of 6-aryl-5-cyano thiouracil derivatives were specifically designed and synthesized as potent TS inhibitors, with several compounds showing high anti-proliferative activity comparable to the well-known TS inhibitor, 5-fluorouracil (B62378). nih.gov

Table 1: Enzyme Inhibition by Phenyluracil Derivatives

| Derivative Class | Target Enzyme | Biological Effect | Reference(s) |

|---|---|---|---|

| 5-Phenyluracil derivatives | Thymidine Phosphorylase | Inhibition of thymidine catabolism | cas.czmolaid.com |

| 5-Substituted-6-chlorouracils | Thymidine Phosphorylase | Inhibition of angiogenesis | nih.gov |

| Uracil derivatives | Dihydrofolate Reductase (DHFR) | Disruption of DNA synthesis | ontosight.ai |

| 5-Phenyluracil nucleosides | Thymidylate Synthase (TS) | Inhibition of dTMP synthesis | molaid.com |

| 6-Aryl-5-cyano thiouracils | Thymidylate Synthase (TS) | Antiproliferative activity | nih.gov |

Beyond direct enzyme inhibition, this compound derivatives can modulate various cellular processes by influencing key signaling pathways. Some derivatives have been shown to affect pathways critical for cell survival and proliferation, such as the PDK1/Akt signaling cascade. google.com The pyrimidine core structure is a versatile scaffold that can interact with a diverse range of biological targets, including various enzymes and receptors, leading to a wide array of pharmacological activities. researchgate.net This interaction can alter gene expression and trigger cellular responses like apoptosis in cancer cells, highlighting their potential as modulators of complex cellular functions.

Interactions with Enzymes Involved in Nucleic Acid Metabolism

Inhibition of RNA Synthesis Pathways

Antiviral Efficacy of this compound Derivatives

A significant area of investigation for this compound derivatives is their potential as antiviral agents. conicet.gov.ar Their ability to mimic natural nucleobases allows them to interfere with viral replication processes. abmole.com

Research has demonstrated the antiviral effects of this class of compounds against a variety of DNA and RNA viruses. For instance, (S)-1-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-phenyluracil showed activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). cas.cz Other derivatives, such as 1-(4-phenoxybenzyl)-5-aminouracil compounds, have been identified as novel inhibitors of human adenovirus replication. nih.gov

Furthermore, derivatives have been developed as non-nucleoside inhibitors of viral enzymes. A notable example is the moderate activity of 6-benzyl-1-(ethoxymethyl)-5-phenyluracil against HIV-1 reverse transcriptase. capes.gov.brresearchgate.net Furo[2,3-d]pyrimidin-2(3H)-one nucleoside analogues, which are structurally related to uracil, have also been evaluated for their inhibitory effects on varicella-zoster virus (VZV) and human cytomegalovirus (HCMV). nih.gov This broad spectrum of activity underscores the potential of the this compound scaffold in developing new antiviral therapies. ontosight.aiontosight.aiontosight.ai

Inhibition of Viral Replication Mechanisms

Derivatives of this compound have shown potential as antiviral agents by targeting fundamental processes in the viral life cycle. ontosight.ai The primary mechanism of action is often the inhibition of viral replication. mdpi.com Given their structural resemblance to natural pyrimidines, these compounds can act as antimetabolites, interfering with nucleic acid synthesis. They can be recognized by viral enzymes, such as polymerases (e.g., RNA-dependent RNA polymerase), and incorporated into the growing genetic material, which can halt the replication process. jmb.or.kr

Alternatively, these derivatives can act as non-nucleoside inhibitors, binding to allosteric sites on viral enzymes crucial for replication, such as polymerases or proteases. jmb.or.kr This binding induces conformational changes in the enzyme, inhibiting its activity and thus preventing the synthesis of new viral particles. jmb.or.kr Research has shown that some uracil derivatives can effectively block the replication of viruses, including both RNA and DNA viruses, by targeting essential enzymes or interfering with the synthesis of viral proteins. ontosight.aimdpi.comnih.gov The specific antiviral mechanism can be contingent on both the derivative's structure and the type of virus being targeted. mdpi.com

Structure-Activity Relationship Studies for Antiviral Potency

The antiviral efficacy of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing their potency by systematically modifying the core molecule. Research indicates that the introduction of various substituents on the uracil ring and the phenyl group can significantly influence the compound's interaction with biological targets. ontosight.ai

For instance, modifications at the N1, N3, and C5 positions of the uracil ring, as well as on the phenyl ring, can alter the molecule's electronic properties, lipophilicity, and steric profile. These changes can enhance binding affinity to viral enzymes or improve cellular uptake. ontosight.aiontosight.ai Studies have explored a range of substituents, including allyl groups, alkylamino groups, and halogens, to modulate the antiviral activity. ontosight.aimdpi.com The goal of these SAR studies is to identify the optimal combination of functional groups that maximizes antiviral potency while minimizing cytotoxicity, leading to the development of more effective and selective therapeutic agents. ontosight.ai

Anticancer Potential of this compound Derivatives

The search for novel anticancer agents has led to the investigation of various synthetic heterocyclic compounds, including derivatives of this compound. researchgate.net These compounds are of interest due to their potential to interfere with the life cycle of rapidly proliferating cancer cells. Their structural analogy to pyrimidines makes them candidates for inhibiting nucleic acid synthesis, a pathway that is highly active in malignant cells. ontosight.ai

Table 1: Investigated Biological Activities of this compound Derivatives

| Biological Activity | Target Mechanism | Potential Application |

|---|---|---|

| Antiviral | Inhibition of viral replication, interference with viral enzymes (e.g., polymerases). jmb.or.kr | Treatment of viral infections. ontosight.ai |

| Anticancer | Induction of apoptosis, modulation of metabolic pathways, inhibition of nucleic acid synthesis. ontosight.ai | Cancer therapy. |

| Antimicrobial | Inhibition of essential enzymes in bacteria and fungi. ontosight.ai | Treatment of bacterial and fungal infections. ontosight.ai |

Induction of Apoptosis in Malignant Cell Lines

A key hallmark of an effective anticancer drug is the ability to induce programmed cell death, or apoptosis, in cancer cells. Preliminary in vitro studies have suggested that certain this compound derivatives possess this capability. The mechanism is believed to involve the modulation of key signaling pathways that regulate cell survival and death. By interacting with specific molecular targets within the cell, these compounds can trigger the apoptotic cascade, leading to the systematic dismantling and elimination of malignant cells without inducing a significant inflammatory response. Further research into the specific proteins and pathways affected by these derivatives is ongoing to fully elucidate their pro-apoptotic mechanisms.

Modulation of Metabolic Pathways in Oncological Contexts

Cancer cells exhibit profound metabolic reprogramming to sustain their high rates of proliferation and survival. nih.gov This includes alterations in glucose metabolism (the Warburg effect), amino acid metabolism, and lipid synthesis. nih.gov These unique metabolic phenotypes present attractive targets for therapeutic intervention. nih.gov

This compound derivatives, as pyrimidine analogues, are poised to interfere with these altered metabolic pathways. A primary target is nucleic acid metabolism. ontosight.ai Cancer cells require a constant supply of nucleotides for DNA replication and RNA synthesis. Uracil derivatives can inhibit key enzymes in this process, such as thymidylate synthase (TS) or dihydrofolate reductase (DHFR), thereby depriving the cancer cells of the necessary building blocks for proliferation. ontosight.aimims.com By disrupting the energy supply and biosynthetic processes essential for tumor growth, these compounds can exert a potent anti-proliferative effect. nih.gov Research also suggests that targeting lactate (B86563) metabolism and inducing energy depletion are viable strategies in cancer therapy. frontiersin.org

Structure-Activity Relationship Studies for Anticancer Activity

The anticancer activity of this compound derivatives is intricately linked to their molecular architecture. SAR studies are essential for optimizing these compounds as potential chemotherapeutic agents. The type, position, and orientation of substituents on the this compound scaffold can dramatically influence their cytotoxicity and selectivity towards cancer cells. ontosight.ai

For example, the introduction of halogen atoms (e.g., chlorine, bromine) into the benzofuran (B130515) ring of related structures has been shown to significantly enhance anticancer activity. mdpi.com Similarly, modifying the phenyl ring or the uracil core of this compound can improve its interaction with target enzymes or cellular receptors. ontosight.ai Computational modeling and high-throughput screening are often used to predict and evaluate the interactions between these derivatives and their biological targets, guiding the synthesis of new compounds with improved potency and better pharmacological profiles. ontosight.ai

Antimicrobial Activities of this compound Derivatives

In addition to their antiviral and anticancer potential, uracil derivatives have been investigated for their antimicrobial properties against a range of pathogens, including bacteria and fungi. ontosight.airesearchgate.net The mechanism of action is generally believed to involve the inhibition of essential enzymes required for the pathogen's growth and replication. ontosight.ai By mimicking natural pyrimidines, these compounds can disrupt critical metabolic pathways, such as nucleic acid synthesis or cell wall formation, in microorganisms. ontosight.ai

Research has demonstrated that various derivatives exhibit a spectrum of activity. For instance, studies on novel quinoline (B57606) derivatives have shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi. Similarly, indole (B1671886) derivatives containing other heterocyclic moieties have been found to possess a broad spectrum of activity. nih.gov The continual emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents, and this compound derivatives represent a class of compounds worthy of further investigation in this area. nih.gov

Antibacterial Properties

Derivatives of this compound have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. A significant area of investigation has been the synthesis of 6-phenyl analogs of toxoflavin (B1683212). These compounds, scientifically named 1-methyl-6-phenylpyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones, are synthesized from 6-(1-methylhydrazino)-3-phenyluracil. nih.govjst.go.jp

In a study evaluating these 6-phenyl analogs of toxoflavin, several derivatives exhibited potent inhibitory effects. nih.gov The antibacterial activity is often quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. For instance, certain toxoflavin analogs showed strong inhibition against Micrococcus lutea with a MIC of 0.5 µg/ml and against Staphylococcus aureus 4R with a MIC of 1 µg/ml. nih.govjst.go.jp The activity against Bacillus subtilis and other Staphylococcus aureus strains was also significant, with MIC values ranging from 1-2 µg/ml. nih.govjst.go.jp The mechanism of action is believed to involve the inhibition of enzymes crucial for nucleic acid metabolism, thereby disrupting DNA and RNA synthesis in bacteria.

Table 1: Antibacterial Activity of this compound Derivatives (Toxoflavin Analogs)

| Compound/Analog | Bacterium | Minimum Inhibitory Concentration (MIC) (µg/ml) | Reference |

|---|---|---|---|

| Toxoflavin Analog (1c, 1d, 1e) | Micrococcus lutea | 0.5 | nih.govjst.go.jp |

| Toxoflavin Analog (3c) | Micrococcus lutea | 0.5 | nih.govjst.go.jp |

| Toxoflavin Analog (1c, 1d, 1e) | Staphylococcus aureus 4R | 1 | nih.govjst.go.jp |

| Toxoflavin Analog (3c) | Staphylococcus aureus 4R | 1 | nih.govjst.go.jp |

| Toxoflavin Analog (1c, 1d, 1e) | Bacillus subtilis | 1-2 | nih.govjst.go.jp |

| Toxoflavin Analog (3c) | Bacillus subtilis | 1-2 | nih.govjst.go.jp |

| Toxoflavin Analog (1c, 1d, 1e) | Staphylococcus aureus | 1-2 | nih.govjst.go.jp |

| Toxoflavin Analog (3c) | Staphylococcus aureus | 1-2 | nih.govjst.go.jp |

Antifungal Properties

The this compound scaffold has also been a foundation for the development of antifungal agents. Similar to their antibacterial properties, the 6-phenyl analogs of toxoflavin have shown potent antifungal activity. nih.govjst.go.jp Studies have demonstrated that these compounds can inhibit the growth of various fungal strains, including Candida albicans and Saccharomyces cerevisiae, with MIC values ranging from 2-100 µg/ml. nih.govjst.go.jp

The structural modifications of the uracil ring, such as the introduction of a phenyl group, can significantly influence the antifungal potential. ontosight.ai The mechanism of antifungal action is also thought to be related to the interference with nucleic acid synthesis, a fundamental process for fungal cell viability. nih.gov

Table 2: Antifungal Activity of this compound Derivatives (Toxoflavin Analogs)

| Compound/Analog | Fungus | Minimum Inhibitory Concentration (MIC) (µg/ml) | Reference |

|---|---|---|---|

| Toxoflavin Analogs (general) | Candida albicans | 2-100 | nih.govjst.go.jp |

| Toxoflavin Analogs (general) | Saccharomyces cerevisiae | 2-100 | nih.govjst.go.jp |

Exploration of Other Biological Activities (e.g., Acaricidal, Herbicidal)

Beyond antimicrobial applications, derivatives of this compound have been successfully developed and commercialized as acaricides and herbicides.

Acaricidal Properties: Certain 3-(2,4,6-trisubstituted phenyl)uracil derivatives have been found to possess significant acaricidal activity. researchgate.neteurekaselect.com These compounds are effective against tetranychid spider mites, such as Panonychus and Tetranychus species. researchgate.net A notable example of a commercial acaricide with a related structure is Etoxazole. nih.govwikipedia.org Etoxazole acts as a mite growth inhibitor by inhibiting chitin (B13524) biosynthesis, which is essential for the molting process in insects and mites. researchgate.netnih.govwikipedia.org It is effective against mite eggs and nymphs and also prevents adult mites from laying viable eggs. nih.govwikipedia.org

Herbicidal Properties: Phenyluracil derivatives have been extensively studied and developed as herbicides. nih.govacs.org These compounds typically act by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO). wikipedia.orgherts.ac.ukherts.ac.uk This inhibition leads to an accumulation of protoporphyrin IX, a photosensitizing molecule that causes rapid cell membrane disruption and ultimately plant death. wikipedia.org

Several commercial herbicides are based on the phenyluracil structure, including:

Saflufenacil: A pyrimidinedione herbicide used for the control of broadleaf weeds in crops like corn and soybeans. wikipedia.orgherts.ac.uk

Tiafenacil: A uracil herbicide that is selective and systemic, absorbed by the roots with residual effects. herts.ac.ukinvivochem.cn

Epyrifenacil: A phenyluracil herbicide that also functions as a PPO inhibitor. herts.ac.uknih.gov

The attachment of different substituted phenyl groups to the uracil ring plays a crucial role in the herbicidal potency and selectivity of these compounds. nih.gov

Table 3: Other Biological Activities of this compound Derivatives

| Derivative Class | Biological Activity | Target Organism/System | Mechanism of Action | Commercial Example(s) | Reference(s) |

|---|---|---|---|---|---|

| 3-(2,4,6-trisubstituted phenyl)uracils | Acaricidal | Tetranychid spider mites | Chitin biosynthesis inhibition | Etoxazole | researchgate.neteurekaselect.comnih.govwikipedia.org |

| Phenyluracils | Herbicidal | Broadleaf weeds | Protoporphyrinogen oxidase (PPO) inhibition | Saflufenacil, Tiafenacil, Epyrifenacil | wikipedia.orgherts.ac.ukherts.ac.ukherts.ac.ukinvivochem.cn |

Spectroscopic and Computational Characterization of 6 Phenyluracil

X-ray Crystallography for Structural Determination of 6-Phenyluracil and its Derivatives

X-ray crystallography provides definitive proof of molecular structure by mapping electron density in a single crystal. Studies on 6-substituted uracils, including this compound, have utilized this technique to resolve their solid-state structures with high precision. researchgate.net

In derivatives such as N¹-phenyluracil linked to other moieties, the uracil (B121893) and phenyl groups themselves remain largely planar. rsc.org Computational methods, specifically Density Functional Theory (DFT), are often employed alongside experimental data to optimize molecular geometry parameters like bond lengths and angles, providing a theoretical comparison to the crystallographic findings. researchgate.net

The supramolecular assembly of this compound in the crystalline state is primarily governed by intermolecular hydrogen bonds. The N1-H and N3-H protons of the uracil ring act as hydrogen bond donors, while the exocyclic carbonyl oxygen atoms at C2 and C4 serve as acceptors. nih.gov

Analysis of Molecular Geometry and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique used to probe the chemical environment of atomic nuclei, providing essential information for structural confirmation and purity analysis. nih.gov

The proton (¹H) NMR spectrum of this compound provides characteristic signals that confirm its structure. The protons of the phenyl group typically appear as a multiplet in the aromatic region of the spectrum. Specifically, for this compound, these aromatic protons are reported to resonate in the δ 7.2–7.5 ppm range. Additional signals corresponding to the proton at the C5 position of the uracil ring and the N-H protons are also expected. The N-H protons often appear as broad signals due to chemical exchange and quadrupole effects from the nitrogen atom.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ ppm) | Multiplicity |

| Phenyl (Ar-H) | 7.2 - 7.5 | Multiplet |

| Uracil C5-H | ~5.5 - 6.0 | Singlet / Doublet |

| Uracil N1-H, N3-H | Variable, broad | Broad Singlet |

| Note: Exact chemical shifts can vary depending on the solvent and concentration. |

¹H NMR spectroscopy is a primary method for verifying the identity and assessing the purity of synthesized compounds like this compound. nih.gov The presence of the correct signals with the expected chemical shifts and splitting patterns confirms the molecular structure. Furthermore, the integration of the peak areas provides a quantitative ratio of the different types of protons in the molecule. For instance, the ratio of the integrated area of the phenyl protons to the C5-H proton should match the theoretical value, confirming the successful incorporation of the phenyl group.

The absence of extraneous peaks in the spectrum is a strong indicator of the sample's purity. nih.gov This rapid and accurate method is widely used in quality control to ensure that a sample is free from starting materials, solvents, or by-products. nih.gov

¹H NMR Spectral Analysis

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The monoisotopic mass of this compound (C₁₀H₈N₂O₂) is 188.05858 Da. uni.lu

Under electrospray ionization (ESI), the compound can be observed as various adducts.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 189.06586 |

| [M+Na]⁺ | 211.04780 |

| [M+NH₄]⁺ | 206.09240 |

| [M-H]⁻ | 187.05130 |

| Data sourced from PubChem. uni.lu |

Tandem mass spectrometry (MS/MS) studies on related fused pyrimidine (B1678525) ring systems indicate that fragmentation predominantly originates from the pyrimidine ring. researchgate.net Common fragmentation pathways for uracil-containing compounds include the characteristic retro-Diels-Alder (RDA) cleavage of the pyrimidine ring, leading to the loss of neutral molecules such as isocyanic acid (HNCO). This fragmentation provides valuable structural information and can be used to confirm the identity of the pyrimidine core in synthesized compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations at specific frequencies. msu.edumasterorganicchemistry.com The IR spectrum of this compound is characterized by absorption bands corresponding to its constituent parts: the uracil ring and the phenyl substituent.

The uracil moiety contains amide functional groups, which give rise to distinct vibrational modes. americanelements.com The N-H stretching vibrations typically appear as a broad band in the region of 3100-3500 cm⁻¹. The carbonyl (C=O) groups of the uracil ring result in strong, sharp absorption bands, generally found between 1630 and 1820 cm⁻¹. spectroscopyonline.com The aromatic phenyl ring introduces characteristic C-H stretching vibrations just above 3000 cm⁻¹ and several C=C stretching absorptions in the 1450–1650 cm⁻¹ range. spectroscopyonline.com

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretch | 3100 - 3500 (broad) |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Alkene (C-H) | Stretch | ~3080 |

| Carbonyl (C=O) | Stretch | 1650 - 1720 (strong, sharp) |

| Aromatic (C=C) | Stretch | 1450 - 1650 |

This table presents generalized data based on characteristic functional group absorption ranges. msu.eduspectroscopyonline.comresearchgate.net

Quantum Chemical and Computational Modeling Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For phenyluracil derivatives, DFT calculations have been instrumental in understanding reaction mechanisms and predicting molecular properties.

Studies have employed DFT to analyze the photodimerization of this compound, revealing that irradiation can lead to the formation of specific cyclobutane (B1203170) photodimers. DFT calculations help in elucidating the stereochemistry of the resulting products, such as the formation of a cis-anti-cis adduct.

Furthermore, DFT has been applied to uracil derivatives to explore their reactivity. For instance, in studies of related 3-(N-phenyluracil)but-2-enoates, DFT calculations showed that different isomers (E and Z) exhibit variations in chemical reactivity and electronic chemical potential, which correlates with their biological activity. libretexts.org These computational approaches can also be used to study the reaction mechanisms of uracil derivatives with radicals, determining transition structures and activation barriers for processes like hydrogen abstraction. youtube.com The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be modeled to predict how the molecule will interact with other species. libretexts.orgchem960.com

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density of a chemical system to define atomic interactions, including covalent bonds and weaker non-covalent interactions. This approach is based on the topology of the electron density (ρ(r)) and allows for the quantitative characterization of chemical bonds.

For 6-substituted uracil derivatives, QTAIM has been utilized to characterize and quantify the strength of various intermolecular interactions that stabilize the crystal structure. These interactions include conventional hydrogen bonds, such as N-H···O, as well as weaker C-H···O and C-H···π interactions. By analyzing the properties at the bond critical points (BCPs)—points where the gradient of the electron density is zero—researchers can determine the nature and strength of these interactions. For example, QTAIM analysis has shown that the N-H···O hydrogen bond is typically the strongest among the various intermolecular forces present in the crystals of uracil derivatives. This detailed analysis of bonding provides fundamental insights into the supramolecular self-assembly and crystal packing of this compound.

Identifying the biological targets of small molecules is a critical and complex part of drug discovery. Computational methods, including high-throughput screening (HTS) and various predictive algorithms, are increasingly employed to accelerate this process for compounds like this compound and its analogs. researchgate.net

The general workflow involves screening large libraries of compounds against potential biological targets using computational models. These methods can be broadly categorized as structure-based or ligand-based. researchgate.net Structure-based approaches, such as molecular docking, predict how a compound might bind to the three-dimensional structure of a protein target. Ligand-based methods rely on the principle that molecules with similar structures may have similar biological activities. researchgate.net

For uracil derivatives, research and development efforts often involve synthesizing libraries of related compounds and then using HTS techniques and computational modeling to predict and evaluate their interactions with potential biological targets. For example, high-throughput screening of compound libraries led to the identification of inhibitors for specific enzymes, and in related studies, the crystal structure of this compound was determined, providing valuable data for further computational analysis. These computational predictions help prioritize which compounds should be advanced to more rigorous experimental testing, streamlining the discovery of new therapeutic agents.

Applications and Future Directions in 6 Phenyluracil Research

6-Phenyluracil as a Strategic Building Block in Complex Organic Synthesis

This compound serves as a crucial starting material and intermediate in the synthesis of a variety of complex organic molecules. Its pyrimidine (B1678525) core, adorned with a phenyl group, offers multiple reactive sites for chemical modifications, including oxidation, reduction, and substitution reactions. This adaptability makes it an important component in the construction of more intricate molecular architectures. ontosight.ai

The synthesis of this compound itself can be achieved through methods such as the cyclocondensation of ethyl benzoylacetate with urea (B33335). Modern synthetic approaches, including microwave-assisted synthesis, have been developed to improve reaction efficiency and yield. researchgate.net The versatility of this compound as a building block is further demonstrated in its use in multicomponent reactions for the creation of fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines. jchemrev.comeurekaselect.com Palladium-catalyzed cross-coupling reactions have also been employed to create C6-arylated uracil (B121893) derivatives, expanding the diversity of accessible compounds. chim.it

Development of Novel Therapeutic Agents from the this compound Scaffold

The this compound scaffold is a "privileged core" in medicinal chemistry, forming the basis for a wide array of molecules with diverse biological and pharmacological activities. chim.it Derivatives of this compound have shown promise as potential antiviral and anticancer agents. ontosight.ai

The biological activity of these compounds is often attributed to their ability to interact with and inhibit enzymes involved in nucleic acid metabolism, thereby interfering with processes like DNA and RNA synthesis. ontosight.ai This mechanism is particularly relevant for applications in cancer and virology. ontosight.ai For instance, certain derivatives have demonstrated the ability to induce apoptosis in cancer cell lines and inhibit the replication of specific viruses.

Approaches to Drug Discovery and Lead Compound Optimization

The journey from a promising this compound derivative to a potential drug candidate involves several key stages of drug discovery and development. biobide.comnih.gov The initial step often involves high-throughput screening (HTS) of compound libraries to identify "hits"—molecules that exhibit a desired biological activity against a specific target. nih.govupmbiomedicals.com

Once a hit is identified, it enters the "hit-to-lead" phase, where its chemical structure is refined to generate more potent and selective lead compounds. upmbiomedicals.com This is followed by lead optimization, a critical phase focused on enhancing the drug-like properties of the lead compound. biobide.comdanaher.com This process involves systematic chemical modifications to improve potency, selectivity, and pharmacokinetic properties, while addressing any potential toxicity. biobide.comupmbiomedicals.com Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a significant role in guiding these modifications. ontosight.aidanaher.com

Structure-Activity Relationship (SAR) Studies in Rational Drug Design

Structure-activity relationship (SAR) studies are fundamental to the rational design of new drugs based on the this compound scaffold. nih.gov SAR studies involve systematically altering the chemical structure of a compound and evaluating how these changes affect its biological activity. nih.govconicet.gov.ar This provides valuable insights into the key structural features required for a compound's therapeutic effect. researchgate.net

For this compound derivatives, SAR studies have explored the impact of various substituents at different positions of the uracil ring. researchgate.net For example, modifications to the phenyl group or the addition of different functional groups can significantly influence a compound's potency and selectivity. researchgate.net These studies are essential for optimizing the interaction of the molecule with its biological target and for developing more effective and safer therapeutic agents. nih.govresearchgate.net

Investigation of this compound Analogues with Enhanced Bioactivity Profiles

Researchers are actively investigating a wide range of this compound analogues to identify compounds with improved biological activity. acs.org These analogues often feature modifications at the C5 and N1 positions of the uracil ring, as well as substitutions on the phenyl group. ontosight.aiontosight.ai The goal is to enhance properties such as target affinity, metabolic stability, and cell permeability.

Examples of such analogues include compounds with different alkyl or aryl groups at the N1 and N3 positions, and various functional groups on the phenyl ring. The introduction of fluorine atoms, for instance, has been shown to enhance the biological activity of some carbocyclic nucleoside analogues. acs.org The synthesis and evaluation of these analogues contribute to a deeper understanding of the SAR and help in the design of more potent therapeutic agents. acs.org

Interdisciplinary Research Integrating this compound in Materials Science

The unique structural properties of this compound have also attracted interest in the field of materials science. The planar geometry of the molecule and its capacity for hydrogen bonding and π-π stacking interactions make it a promising candidate for the development of novel materials with organized structures. nih.gov

The crystal structure of this compound reveals a layered organization, which suggests its potential use in creating self-assembling molecular systems. researchgate.netresearchgate.net These organized structures could have applications in areas such as electronics and photonics. nih.gov The ability to control the supramolecular organization of molecules is a significant challenge in materials science, and this compound and its derivatives offer a versatile platform for exploring these phenomena. nih.gov

Emerging Research Trends and Persistent Challenges in this compound Chemistry and Biology

The field of this compound research is continuously evolving, with several emerging trends and ongoing challenges.

Emerging Trends:

Microwave-Assisted Synthesis: The use of microwave irradiation is becoming increasingly popular for the synthesis of this compound and its derivatives, as it often leads to shorter reaction times and higher yields. researchgate.net

Green Chemistry Approaches: There is a growing interest in developing more environmentally friendly synthetic methods, such as the use of ionic liquids as alternative solvents to reduce the reliance on toxic substances like DMF.

Multi-target Drug Design: Researchers are exploring the development of this compound derivatives that can simultaneously inhibit multiple biological targets, which could lead to more effective treatments for complex diseases. nih.gov

Computational and AI-driven Drug Discovery: The use of advanced computational tools, including machine learning and artificial intelligence, is accelerating the process of identifying and optimizing new drug candidates based on the this compound scaffold. danaher.com

Persistent Challenges:

Understanding Mechanisms of Action: While the general mechanism of action for many this compound derivatives is thought to involve the inhibition of nucleic acid synthesis, the precise molecular targets and pathways are often not fully understood.

Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives remains a significant hurdle in their development as therapeutic agents.

Toxicity and Selectivity: Ensuring the safety and selectivity of new compounds is paramount. High concentrations of some uracil derivatives can lead to cytotoxicity, highlighting the need for careful optimization to maximize therapeutic effects while minimizing harm to healthy cells.

Scalability of Synthesis: While novel synthetic methods are being developed, scaling them up for large-scale production can present challenges, particularly for complex derivatives.

Q & A

Q. How can researchers ensure compliance with journal-specific formatting for this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.